molecular formula C19H22N6O4 B2431069 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 848217-25-4

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Katalognummer: B2431069
CAS-Nummer: 848217-25-4
Molekulargewicht: 398.423
InChI-Schlüssel: GIJANEIOBLBROJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a novel purino[7,8-a]pyrimidine derivative offered for research and development purposes. While specific biological data for this compound is still emerging, its core structure is based on a fused dihydropyrimidine scaffold, a class of heterocyclic compounds known for significant pharmacological potential. Related pyrimidine and dihydropyrimidine derivatives have been investigated as potent and highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular and inflammatory diseases . Other structurally similar uracil and pyrimidine compounds have demonstrated substantial antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) in cell culture assays . This suggests potential research applications in immunology, virology, and medicinal chemistry. The molecular structure features a 4-ethoxyphenyl substituent, a group known to influence the pharmacokinetic properties of bioactive molecules. This product is intended for laboratory research to further explore its specific mechanism of action, biochemical properties, and potential research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-3-29-13-7-5-12(6-8-13)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJANEIOBLBROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate enzyme activity and receptor interactions, which can lead to several pharmacological effects.

Potential Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : It could interact with specific receptors related to cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of purine compounds often exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3

Antioxidant Activity

The antioxidant properties of purine derivatives are significant as they can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of similar purine derivatives on human colon carcinoma cells (HCT116). The results indicated a significant reduction in cell viability at an IC50 of 6.2 µM, suggesting potent anticancer potential .
  • Antioxidant Evaluation :
    • Another study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated that these compounds exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Q & A

Basic: What are the key synthetic strategies for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

Core Formation : Construction of the purino[7,8-a]pyrimidine scaffold via cyclization reactions, often using thiourea derivatives or aminopyrimidines as precursors .

Functionalization : Introduction of the 4-ethoxyphenyl group at position 9 through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Acetamide Installation : The acetamide moiety at position 3 is introduced via acylation, using reagents like chloroacetyl chloride followed by amine coupling .

Purification : Column chromatography (C18 reverse-phase) or recrystallization in solvents like acetone/water mixtures ensures ≥95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) confirm molecular weight .
  • IR Spectroscopy : Absorbance at ~1700 cm1^{-1} confirms carbonyl groups (2,4-dioxo) .
  • Elemental Analysis : Matches calculated C, H, N percentages within 0.4% deviation .

Advanced: How to optimize reaction conditions for higher yield and purity?

Answer:
Key parameters include:

  • Temperature Control : Maintain 60–80°C for cyclization to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps .
  • Catalysts : Pd(PPh3_3)4_4 for cross-coupling reactions improves aryl group incorporation efficiency .
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., thiols) .

Advanced: How can computational modeling predict biological targets?

Answer:

Molecular Docking : Software like AutoDock Vina screens against target enzymes (e.g., kinases, PDEs) using the compound’s 3D structure (PubChem CID) .

MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns indicates strong target interaction) .

QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies (e.g., IC50_{50} variability in kinase inhibition) may arise from:

  • Assay Conditions : pH, temperature, or reducing agents (e.g., DTT) alter compound stability .
  • Cell Line Differences : Metabolic enzyme expression (e.g., CYP450) affects prodrug activation .
  • Control Experiments : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .

Advanced: How to establish structure-activity relationships (SAR)?

Answer:

Systematic Substitution : Replace the 4-ethoxyphenyl with halogens (e.g., Cl, F) or alkyl groups to assess steric/electronic effects .

Bioactivity Profiling : Test analogs in enzyme assays (e.g., PDE inhibition) and cell-based models (e.g., anti-proliferation) .

Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to identify metabolically robust analogs .

Advanced: What strategies characterize metabolic stability and pharmacokinetics?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with NADPH-fortified liver microsomes; quantify parent compound via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In Vivo PK : Administer to rodents; calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis .

Advanced: How to address solubility and stability issues?

Answer:

  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to enhance aqueous solubility .
  • Lyophilization : Formulate as a lyophilized powder with trehalose for long-term storage .
  • pH Adjustment : Buffers (pH 6–7) stabilize the compound against hydrolysis of the acetamide group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.